5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol
Description
Properties
IUPAC Name |
5-pyridin-4-yl-6-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)10-8(1-2-9(17)16-10)7-3-5-15-6-4-7/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOFQTJHUVDEPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1C2=CC=NC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes Overview
The synthesis of 5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol typically involves multi-step procedures that incorporate:
- Introduction of the trifluoromethyl group onto a pyridine ring,
- Coupling of the pyridin-4-yl substituent,
- Installation or preservation of the hydroxyl group at the 2-position.
A common strategic approach is to start with a halogenated pyridine (e.g., 4-bromopyridine) and perform cross-coupling reactions to introduce the pyridin-4-yl moiety, followed by trifluoromethylation and hydroxylation steps under controlled conditions.
Key Synthetic Techniques
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Palladium-catalyzed Suzuki-Miyaura coupling | 4-bromopyridine + pyridin-4-yl boronic acid, Pd catalyst, base (e.g., K2CO3), solvent (toluene or dioxane), moderate temperature | Efficient for installing pyridin-4-yl substituent with high regioselectivity |
| 2 | Trifluoromethylation | Nucleophilic trifluoromethylation using reagents such as TMSCF3 (trimethylsilyl trifluoromethyl), Cu-mediated cross-coupling, or electrophilic trifluoromethylation | Challenges include regioselectivity and stability of intermediates |
| 3 | Hydroxyl group introduction or preservation | Hydrolysis or oxidation reactions, sometimes under mild acidic or basic conditions | Hydroxyl group at 2-position may be introduced via oxidation of precursor or preserved if present initially |
Detailed Synthetic Route Example
Step 1: Suzuki-Miyaura Coupling
The reaction of 4-bromopyridine with 4-pyridyl boronic acid in the presence of a palladium catalyst such as Pd(PPh3)4, potassium carbonate as base, and a solvent mixture (e.g., toluene/water or dioxane/water) at 80–110 °C for 12–24 hours yields 5-(pyridin-4-yl)pyridine intermediate with high purity.
Step 2: Trifluoromethylation
The trifluoromethyl group is introduced at the 6-position of the pyridine ring via nucleophilic trifluoromethylation using reagents like TMSCF3 in the presence of a copper catalyst or via copper-mediated cross-coupling with trifluoromethyl sources. Reaction conditions are optimized to avoid side reactions and ensure regioselectivity.
Step 3: Hydroxylation
The hydroxyl group at the 2-position can be introduced by oxidation of the corresponding 2-substituted pyridine precursor or by direct hydroxylation under mild conditions. Alternatively, if the hydroxyl group is present in the starting material, it is preserved through careful control of reaction conditions.
Industrial Scale Considerations
Industrial synthesis focuses on maximizing yield and purity while minimizing cost and environmental impact. This includes:
- Use of optimized catalysts and ligands,
- Controlled temperature and pressure,
- Efficient purification methods such as recrystallization and chromatography,
- Avoidance of harsh reagents that may degrade sensitive functional groups.
Regioselectivity: Achieving selective trifluoromethylation at the 6-position without affecting other positions is a key challenge. Use of directing groups and selective catalysts is critical.
Stability: The hydroxyl and trifluoromethyl groups can make the compound sensitive to moisture and light. Proper handling and storage conditions are necessary.
Characterization: Techniques such as ^19F NMR confirm trifluoromethyl incorporation, while high-resolution mass spectrometry (HRMS) and HPLC ensure purity. X-ray crystallography is used to confirm molecular structure.
| Method No. | Reaction Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Suzuki-Miyaura Coupling | Pd catalyst, K2CO3, toluene/water, 80–110 °C | 75–90 | High regioselectivity |
| 2 | Trifluoromethylation | TMSCF3, Cu catalyst, inert atmosphere, 50–80 °C | 60–85 | Requires careful control for regioselectivity |
| 3 | Hydroxylation | Mild oxidation or hydrolysis, acidic/basic conditions | 70–90 | Preserves or introduces 2-hydroxyl group |
The preparation of this compound involves a sequence of well-established synthetic steps including palladium-catalyzed cross-coupling, trifluoromethylation, and hydroxylation. The key challenges lie in achieving regioselectivity and maintaining functional group stability. Advances in catalytic methods and reaction optimization have enabled efficient synthesis with high yields and purity, suitable for both laboratory and industrial scales.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine rings can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-one.
Reduction: Formation of 5-(Piperidin-4-yl)-6-(trifluoromethyl)piperidin-2-ol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors involved in disease processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 5-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol (CAS 1214329-19-7)
- Structural Differences : Replaces the pyridin-4-yl group with a 3-fluorophenyl ring.
- Key Properties :
- Applications : Likely prioritized in hydrophobic drug-target interactions, whereas the pyridinyl analog may excel in π-π stacking or hydrogen bonding with biomolecules .
2.2 5-(Trifluoromethyl)pyridin-2-ol (CAS 33252-63-0)
- Structural Differences : Lacks the pyridin-4-yl group, simplifying the structure.
- Key Properties :
- Applications : Used as a building block in agrochemicals, where simpler structures are preferred .
2.3 6-Bromo-4-(difluoromethyl)-5-(trifluoromethyl)pyridin-2-ol (CAS 1805411-32-8)
- Structural Differences : Contains bromine and difluoromethyl groups at positions 6 and 4, respectively.
- Key Properties: Molecular weight: 292.00 g/mol. Bromine increases molecular weight and introduces a reactive site for nucleophilic substitution.
- Applications : Suited for derivatization in drug discovery, unlike the target compound, which lacks a bromine for easy functionalization .
2.4 2-Hydroxy-6-(pyridin-4-yl)-4-(trifluoromethyl)pyrimidine (DT242–DT244)
- Structural Differences : Pyrimidine core instead of pyridine.
- Likely lower acidity (pKa) compared to pyridin-2-ol derivatives due to altered electron distribution.
- Applications : Common in kinase inhibitors, where pyrimidines mimic purine bases in ATP-binding pockets .
Key Findings
- Acidity : The target compound’s hydroxyl group is less acidic than 5-(CF₃)pyridin-2-ol due to electron-donating effects from the pyridin-4-yl group .
- Solubility : The pyridin-4-yl substituent enhances solubility in polar solvents compared to fluorophenyl analogs .
- Bioactivity : Pyridin-2-ol derivatives with trifluoromethyl groups are explored as kinase inhibitors, while pyrimidine analogs (e.g., DT242) have established roles in nucleotide mimicry .
Biological Activity
5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol, also known by its CAS number 1214342-18-3, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 240.19 g/mol. The structure features a pyridine ring substituted with a trifluoromethyl group and a hydroxyl group, which are critical for its biological activity.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of pyridine derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal effects against species like Aspergillus flavus and Aspergillus niger .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound Name | Bacterial Strains | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | TBD |
| Similar Pyridine Derivative | A. flavus, A. niger | TBD |
Anti-inflammatory Activity
Research has indicated that pyridine derivatives exhibit anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit paw edema in animal models, suggesting potential applications in treating inflammatory conditions. For example, certain derivatives achieved over 40% inhibition compared to standard anti-inflammatory drugs like indomethacin .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Trifluoromethyl Group : This group enhances lipophilicity and bioavailability, contributing to the compound's potency.
- Hydroxyl Group : The presence of the hydroxyl moiety is crucial for hydrogen bonding interactions with biological targets, enhancing binding affinity.
- Pyridine Rings : The dual pyridine structure may facilitate interactions with various receptors or enzymes involved in disease pathways.
Case Studies and Research Findings
- Antiviral Activity : A study highlighted the antiviral potential of pyridine derivatives against Zika virus (ZIKV) and Dengue virus (DENV), showing effective inhibition at low concentrations . Although specific data for this compound is limited, the structural similarities suggest potential efficacy.
- Inhibition of Kinases : Some related compounds have demonstrated selective inhibition of receptor tyrosine kinases, which are crucial in cancer biology. The structure of this compound may allow it to target similar pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol, and what factors influence reaction efficiency?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling to introduce the pyridin-4-yl group to a pre-functionalized pyridine scaffold. A key intermediate, such as 6-(trifluoromethyl)pyridin-2-ol, can be prepared by reacting 2-chloro-6-(trifluoromethyl)pyridine with hydroxylating agents (e.g., NaOH under reflux). Subsequent coupling with pyridin-4-ylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (e.g., DMF:H₂O) is recommended . Yield optimization requires careful control of temperature (80–100°C), ligand selection, and stoichiometric ratios of boronic acid to halide intermediates.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the hydroxyl proton (δ ~12–14 ppm, broad singlet) and aromatic protons from the pyridine/pyridinyl groups (δ 7.0–8.5 ppm). The trifluoromethyl group (CF₃) appears as a quartet (¹³C NMR: δ ~120–125 ppm, J ≈ 270 Hz) .
- IR : A strong O–H stretch (~3200–3500 cm⁻¹) and C–F stretches (~1100–1250 cm⁻¹) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula C₁₁H₈F₃N₂O (calc. [M+H]⁺ = 265.0593).
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer : Solubility testing in polar (DMSO, methanol) and non-polar solvents (dichloromethane) reveals moderate solubility in DMSO (~10–20 mg/mL). Stability studies (TGA/DSC) indicate decomposition above 200°C. Storage at –20°C under inert atmosphere (argon) is advised to prevent oxidation of the hydroxyl group .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : The trifluoromethyl group enhances metabolic stability and membrane permeability, making it a candidate for kinase inhibitor design or antimicrobial agent development . Preliminary docking studies suggest interactions with ATP-binding pockets in target enzymes .
Advanced Research Questions
Q. How can computational modeling (DFT, MD) predict the reactivity and regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying reactive sites. For Suzuki couplings, the pyridin-2-ol moiety’s electron-withdrawing effect directs coupling to the C5 position. Molecular dynamics (MD) simulations in solvent models (e.g., water/DMSO) further refine transition-state energetics .
Q. What strategies resolve contradictions in reported biological activity data for trifluoromethylpyridine derivatives?
- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., buffer pH, cell lines). Standardized protocols (e.g., NIH/NCATS guidelines ) and orthogonal assays (e.g., SPR for binding affinity vs. cell viability tests) are critical. Meta-analysis of literature data (e.g., PubChem BioAssay) identifies outliers due to impurity interference .
Q. How does the hydroxyl group influence the compound’s tautomeric equilibria and hydrogen-bonding interactions?
- Methodological Answer : X-ray crystallography (e.g., single-crystal XRD) confirms the predominance of the keto tautomer in the solid state. In solution (DMSO-d₆), variable-temperature NMR (VT-NMR) tracks tautomeric shifts. Hydrogen-bonding networks with water (e.g., in solvated structures) are mapped via Hirshfeld surface analysis .
Q. What methodologies assess the compound’s acute toxicity and pharmacokinetic properties in preclinical models?
- Methodological Answer : OECD 423 guidelines for acute oral toxicity in Sprague-Dawley rats (dose range: 50–2000 mg/kg) are recommended. Pharmacokinetic studies (e.g., plasma half-life, bioavailability) use LC-MS/MS for quantification. In vitro metabolic stability is tested using liver microsomes (human/rat) with NADPH cofactors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
